molecular formula C14H16O5 B12097836 Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B12097836
M. Wt: 264.27 g/mol
InChI Key: LYFRKLYEEFSFMX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is an organic compound with the molecular formula C14H16O5. It is a derivative of naphthalene, characterized by the presence of methoxy and hydroxy groups, which contribute to its unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, making it a valuable compound for research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate: Similar in structure but lacks the hydroxy group.

    Methyl 2-hydroxy-3,4-dihydronaphthalene-1-carboxylate: Similar but lacks the methoxy groups.

Uniqueness

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (referred to as MHDN) is a complex organic compound with significant biological activity. Its molecular formula is C14H16O5C_{14}H_{16}O_{5}, and it has garnered attention for its potential applications in pharmacology due to its unique structural features. This article delves into the biological activities of MHDN, supported by research findings, data tables, and case studies.

Structural Characteristics

MHDN features a naphthalene core with two methoxy groups at positions 5 and 6, a hydroxyl group at position 2, and a carboxylate group at position 1. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

MHDN exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antioxidant Activity : MHDN has shown potential as an antioxidant agent. The hydroxyl group enhances its ability to scavenge free radicals.
  • Anti-inflammatory Properties : Studies suggest that MHDN may inhibit inflammatory pathways, making it useful in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary data indicate that MHDN possesses antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

Activity Type Description
AntioxidantScavenges free radicals; potential for reducing oxidative stress
Anti-inflammatoryInhibits inflammatory pathways; potential therapeutic applications
AntimicrobialEffective against certain bacterial strains; requires further investigation

Antioxidant Studies

Research has demonstrated that MHDN can effectively reduce oxidative stress markers in vitro. In one study, cells treated with MHDN exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests that MHDN may protect cellular components from oxidative damage.

Anti-inflammatory Mechanisms

MHDN's anti-inflammatory effects were evaluated using animal models of inflammation. The compound significantly reduced swelling and pain in models induced by inflammatory agents. Mechanistic studies indicated that MHDN may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Efficacy

In vitro tests have shown that MHDN exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.75

These results indicate that MHDN could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Activity in Human Cells

In a controlled study involving human fibroblast cells, researchers treated the cells with varying concentrations of MHDN. The results showed a dose-dependent decrease in oxidative stress markers, supporting the compound's potential as an antioxidant therapy.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study involving mice subjected to induced inflammation, administration of MHDN resulted in significant reductions in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with MHDN.

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C14H16O5/c1-17-11-7-5-8-9(13(11)18-2)4-6-10(15)12(8)14(16)19-3/h5,7,15H,4,6H2,1-3H3

InChI Key

LYFRKLYEEFSFMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(CC2)O)C(=O)OC)OC

Origin of Product

United States

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